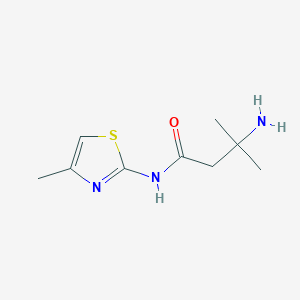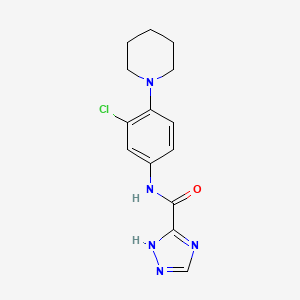
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide, also known as AMTB, is a compound that has been extensively studied in scientific research due to its potential applications in various fields. The compound has been found to possess unique biochemical and physiological effects, which make it an interesting molecule to study.
作用機序
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide inhibits the T-type calcium channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for various physiological processes. The inhibition of T-type calcium channels by 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has been found to have neuroprotective effects and to reduce pain perception.
Biochemical and physiological effects:
In addition to its effects on T-type calcium channels, 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has been found to have other biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has also been found to reduce inflammation and to have anti-oxidant properties.
実験室実験の利点と制限
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a highly specific inhibitor of T-type calcium channels and may not be effective in inhibiting other calcium channels. Additionally, the compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide. One area of research is the development of new drugs that target T-type calcium channels for the treatment of various diseases such as epilepsy, neuropathic pain, and cardiovascular disease. Another area of research is the study of the role of T-type calcium channels in cancer and the development of new cancer therapies that target these channels. Additionally, the biochemical and physiological effects of 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide on other proteins and processes should be further investigated to fully understand the potential applications of this compound.
合成法
The synthesis of 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide involves the reaction of 3-amino-3-methylbutanoic acid with 4-methyl-2-thiazolylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography or recrystallization.
科学的研究の応用
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide has been found to have potential applications in various fields of scientific research. One of the most significant areas of research is the study of ion channels. 3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a potent and selective inhibitor of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, cardiac function, and hormone release. The compound has been used to study the role of T-type calcium channels in these processes and to develop new drugs that target these channels.
特性
IUPAC Name |
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6-5-14-8(11-6)12-7(13)4-9(2,3)10/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVNDVJRQUGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

